beta2-Chaconine

Description

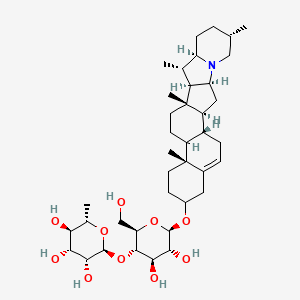

Structure

2D Structure

3D Structure

Properties

CAS No. |

469-14-7 |

|---|---|

Molecular Formula |

C39H63NO10 |

Molecular Weight |

705.9 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2S,10R,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C39H63NO10/c1-18-6-9-26-19(2)29-27(40(26)16-18)15-25-23-8-7-21-14-22(10-12-38(21,4)24(23)11-13-39(25,29)5)48-37-34(46)32(44)35(28(17-41)49-37)50-36-33(45)31(43)30(42)20(3)47-36/h7,18-20,22-37,41-46H,6,8-17H2,1-5H3/t18-,19+,20-,22?,23+,24?,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35+,36-,37+,38-,39-/m0/s1 |

InChI Key |

IBVPROGUDFDQRN-PZFYPTLZSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CCC5[C@H]4CC=C6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)C)C)C |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of β2-Chaconine from Potato: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of β2-chaconine, a steroidal glycoalkaloid found in potatoes (Solanum tuberosum). While the most abundant glycoalkaloids in potatoes are α-solanine and α-chaconine, their hydrolysis products, including β- and γ-forms, are of significant interest to researchers for their potential biological activities. This document details the origins of β2-chaconine, comprehensive protocols for its isolation and analysis, and insights into the bioactive pathways of its parent compound.

Discovery and Characterization

The discovery of β2-chaconine is intrinsically linked to the study of its parent compound, α-chaconine. α-Chaconine consists of the aglycone solanidine (B192412) linked to a trisaccharide chain, chacotriose (bis-α-L-rhamnopyranosyl-β-D-glucopyranose).[1] β2-chaconine is not a primary glycoalkaloid synthesized by the potato plant but is rather a degradation product formed through partial hydrolysis of α-chaconine.

This hydrolysis, involving the removal of one of the two rhamnose sugar moieties, can occur through enzymatic action by microorganisms or via chemical (acid) hydrolysis.[2][3] The degradation of α-chaconine proceeds in a stepwise manner, yielding the disaccharide forms β1-chaconine and β2-chaconine, the monosaccharide form γ-chaconine, and finally the aglycone solanidine.[2][4]

Initial identification and characterization of these hydrolysis products were facilitated by the development of advanced analytical techniques. Methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been crucial in separating and identifying these closely related compounds.[1][5] Notably, β1-chaconine and β2-chaconine are isomers and possess an identical mass-to-charge ratio (m/z), making their distinction reliant on chromatographic separation.[1] While much of the research has been conducted on potato-derived α-chaconine, the definitive structural elucidation of β2-chaconine has also been performed on material isolated from other Solanum species, such as the berries of Solanum distichum, using 1D/2D NMR and mass spectrometry.[6]

The Hydrolysis Pathway of α-Chaconine

The conversion of α-chaconine to its derivatives is a critical process, both for understanding potato biochemistry and for potential detoxification or biotransformation applications. The pathway involves the sequential removal of sugar units from the chacotriose chain.

Experimental Protocols: Isolation and Purification

The isolation of β2-chaconine requires a multi-step approach involving the extraction of total glycoalkaloids (TGAs) from potato material, followed by chromatographic purification to separate the specific chaconine derivatives. Potato peels, sprouts, and greened tubers are particularly rich sources of these compounds.[7][8]

General Extraction of Total Glycoalkaloids (TGA)

This protocol describes a standard solid-liquid extraction method suitable for laboratory-scale preparations.

Materials:

-

Potato material (e.g., freeze-dried peels, sprouts)

-

Extraction Solvent: 5% Acetic Acid in Water, or Methanol (B129727):Water:Acetic Acid mixtures.[9][10]

-

Centrifuge and tubes

-

Filtration apparatus

Procedure:

-

Sample Preparation: Homogenize fresh potato material or grind dried material into a fine powder (40-100 mesh).

-

Extraction: Macerate 10 g of the prepared potato powder with 100 mL of the extraction solvent (e.g., 5% acetic acid) for 24 hours at room temperature with continuous stirring.

-

Filtration: Filter the mixture through cheesecloth or a Büchner funnel to remove solid debris.

-

Precipitation: Adjust the pH of the filtrate to 10-11 using concentrated ammonium hydroxide. This will precipitate the glycoalkaloids. Allow the precipitate to settle overnight at 4°C.

-

Collection: Centrifuge the mixture at 3000 x g for 15 minutes. Discard the supernatant.

-

Washing: Wash the resulting pellet twice with a 2% ammonium hydroxide solution to remove impurities.

-

Drying: Dry the crude TGA pellet in a vacuum oven at 60°C to yield a crude glycoalkaloid powder.

Purification via Solid-Phase Extraction (SPE) and HPLC

Following crude extraction, a cleanup step using SPE is recommended before analytical or preparative HPLC.

Materials:

-

Crude TGA extract

-

SPE Columns (e.g., C18)

-

Methanol, Acetonitrile (B52724), Water (HPLC grade)

-

Ammonium phosphate (B84403) or other suitable buffer

-

HPLC system with a C18 column

Procedure:

-

SPE Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Dissolve the crude TGA extract in a minimal amount of the extraction solution.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the glycoalkaloids with methanol.

-

-

HPLC Separation:

-

Evaporate the methanolic eluate to dryness and reconstitute in the HPLC mobile phase.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Employ a gradient elution method. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.01M ammonium phosphate), with the proportion of acetonitrile increasing over the run time.[11]

-

Monitor the eluent using a UV detector (typically around 202-208 nm).

-

Collect fractions corresponding to the retention time of β2-chaconine, as determined by analytical standards.

-

-

Verification: Confirm the identity and purity of the isolated β2-chaconine using LC-MS and/or NMR spectroscopy.

Quantitative Data and Analysis

The concentration of glycoalkaloids can vary significantly based on the potato cultivar, storage conditions, and the part of the plant being analyzed.[7] Accurate quantification relies on validated analytical methods.

| Parameter | Analytical Method | Value | Reference |

| Typical Concentration | Various | ||

| α-Chaconine & α-Solanine in Tubers | HPLC | 20-150 mg/kg (fresh weight) | [7][11] |

| Method Validation | |||

| Limit of Detection (LOD) | LC-MS | 0.01 µg/mL (for α-chaconine) | [1][5] |

| Limit of Quantification (LOQ) | LC-MS | 0.03 µg/mL (for α-chaconine) | [1][5] |

| Limit of Quantification (LOQ) | HPTLC | 5.0 mg/kg | [12] |

| Extraction Recovery | |||

| α-Chaconine | LC-MS | 82.7% to 101.5% | [1] |

| α-Solanine | LC-MS | 81.6% to 106.4% | [1] |

| HPTLC Method | HPTLC | 80 - 90 % | [12] |

Table 1: Summary of Quantitative Data for Potato Glycoalkaloid Analysis

| Potato Product | α-Chaconine (mg/100g) | α-Solanine (mg/100g) | Reference |

| Dried Potato (before boiling) | 10.12 | 9.86 | [8] |

| Boiled Potato | 10.17 | 9.82 | [8] |

| Boiled with Garlic & Bicarbonate | 1.18 | 1.25 | [8] |

Table 2: Glycoalkaloid Content in Processed Potato Products

Biological Activity and Signaling Pathways

While data specific to β2-chaconine is limited, the biological activity of its parent compound, α-chaconine, has been studied extensively, particularly its role in inducing apoptosis in cancer cells. This activity is highly relevant for drug development professionals, as isolated derivatives like β2-chaconine may exhibit similar or modulated effects.

α-Chaconine has been shown to induce apoptosis through multiple signaling cascades, including both caspase-dependent and caspase-independent pathways.[13][14] Key mechanisms include the disruption of the cell membrane, activation of the JNK pathway, inhibition of the pro-survival Akt/ERK pathways, and subsequent activation of executioner caspases.[15][16][17]

This pathway highlights several potential targets for therapeutic intervention. The ability of α-chaconine to simultaneously activate pro-apoptotic signals (JNK) while inhibiting pro-survival signals (Akt/ERK) makes it a compound of significant pharmacological interest. Further research is warranted to determine if β2-chaconine retains or modifies these activities.

References

- 1. mdpi.com [mdpi.com]

- 2. A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of the potato glycoalkaloids--alpha-solanine and alpha-chaconine in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Solanine and chaconine: occurrence, properties, methods for determination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. ijsr.net [ijsr.net]

- 10. wur.nl [wur.nl]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. The bioactive compounds alpha-chaconine and gallic acid in potato extracts decrease survival and induce apoptosis in LNCaP and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Chaconine, a potato glycoalkaloid, induces apoptosis of HT-29 human colon cancer cells through caspase-3 activation a… [ouci.dntb.gov.ua]

- 15. α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells [frontiersin.org]

- 17. researchgate.net [researchgate.net]

beta2-Chaconine chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β2-Chaconine

Introduction

Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing secondary metabolites naturally produced by plants of the Solanaceae family, including the common potato (Solanum tuberosum). The most abundant of these in potatoes are α-solanine and α-chaconine, which act as natural pesticides and fungicides for the plant.[1][2] While α-chaconine is the parent compound, its partial hydrolysis leads to the formation of several derivatives.

This technical guide provides a detailed examination of the chemical structure and stereochemistry of β2-chaconine , one of the two isomeric hydrolysis products of α-chaconine. Understanding the precise structure of this and related compounds is critical for researchers in toxicology, pharmacology, and drug development, as the nature and number of sugar moieties significantly influence biological activity.[3]

Chemical Structure and Stereochemistry

β2-Chaconine is a steroidal glycoalkaloid formed by the partial hydrolysis of α-chaconine. The parent molecule, α-chaconine, consists of a steroidal aglycone, solanidine (B192412), attached to a branched trisaccharide known as chacotriose. The structure of α-chaconine is specifically Solanid-5-en-3β-yl α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside.[1][4]

Hydrolysis of one of the two rhamnose units from α-chaconine yields two possible isomers: β1-chaconine and β2-chaconine.

-

β1-Chaconine is formed by the cleavage of the terminal L-rhamnose linked to the C-4 position of the D-glucose.[5]

-

β2-Chaconine is formed by the cleavage of the terminal L-rhamnose linked to the C-2 position of the D-glucose.

Therefore, the complete structure of β2-chaconine is Solanid-5-en-3β-yl α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside .

Aglycone Moiety: Solanidine

The aglycone portion of β2-chaconine is solanidine (C₂₇H₄₃NO), a complex hexacyclic steroidal alkaloid. Its core is a solanidane (B3343774) skeleton, which is characterized by a fused indolizidine ring system (rings E and F) attached to the steroid backbone (rings A, B, C, and D).

The key stereochemical features of the solanidine aglycone are defined by its systematic IUPAC name: (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-en-7-ol . The carbohydrate moiety attaches at the C-3 position, which has a β-hydroxyl group (equatorial).

Carbohydrate Moiety

The sugar component of β2-chaconine is a disaccharide composed of one D-glucose unit and one L-rhamnose unit.

-

D-Glucopyranose : This is the central sugar, directly linked to the solanidine aglycone. It exists in its pyranose (six-membered ring) form and has the D-configuration. The linkage to the aglycone is a β-(1→3) glycosidic bond.

-

L-Rhamnopyranose : This is a 6-deoxy-L-mannopyranose. It is linked to the C-4 position of the glucose unit via an α-(1→4) glycosidic bond.

The full stereochemical description of the glycosidic linkages is crucial for defining the molecule's three-dimensional shape and its interaction with biological receptors.

Data Presentation

The following table summarizes key chemical data for β2-chaconine and its parent compound, α-chaconine.

| Property | β2-Chaconine | α-Chaconine |

| IUPAC Name | (3β)-Solanid-5-en-3-yl 4-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside | Solanid-5-en-3β-yl α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside[1] |

| Molecular Formula | C₃₉H₆₃NO₁₀ | C₄₅H₇₃NO₁₄[1] |

| Molecular Weight | 705.9 g/mol | 852.1 g/mol |

| Parent Aglycone | Solanidine | Solanidine[1] |

| Carbohydrate | α-L-Rhamnopyranosyl-(1→4)-β-D-glucopyranoside | Chacotriose |

| CAS Number | 472-51-5 (for β1-isomer)[6]; Not specified for β2-isomer | 20562-03-2[1] |

Experimental Protocols

The isolation and structural characterization of β2-chaconine involve multi-step processes requiring careful extraction, purification, and spectroscopic analysis.

Protocol 1: Extraction of Total Glycoalkaloids from Potato

This protocol is adapted from methods for extracting total glycoalkaloids from potato tubers.[7]

-

Sample Preparation : Obtain fresh potato tubers, preferably those showing signs of greening or sprouting to ensure higher glycoalkaloid content. Wash, peel, and slice the potatoes. Dehydrate the slices in a drying oven at 35-40°C for 48 hours and then grind into a fine powder.

-

Extraction : Weigh 10 g of the dried potato powder into a reflux flask. Add 100 mL of an extraction solvent consisting of methanol (B129727) and 5% acetic acid (95:5, v/v).

-

Reflux : Heat the mixture to boiling and maintain reflux for 4-6 hours with continuous stirring. This allows for efficient extraction of the polar glycoalkaloids.

-

Filtration : Allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

-

Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. The resulting crude extract contains a mixture of α-solanine, α-chaconine, and their hydrolysis products.

Protocol 2: Chromatographic Separation of Chaconine Isomers

Separation of the isomeric β-chaconines requires high-resolution chromatographic techniques.

-

Column Preparation : Prepare a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Mobile Phase : A common mobile phase for glycoalkaloid separation is a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 6.2).[8]

-

Sample Injection : Dissolve the crude extract from Protocol 1 in the initial mobile phase solvent. Filter through a 0.45 µm syringe filter and inject into the HPLC system.

-

Elution : Run a solvent gradient, gradually increasing the concentration of acetonitrile. This will elute the compounds based on polarity, with the more polar γ-chaconine eluting first, followed by the β-isomers, and finally the less polar α-chaconine. The two β-isomers may require optimized gradient conditions for baseline separation.

-

Fraction Collection : Collect the fractions corresponding to the distinct peaks, guided by a UV detector (approx. 200-210 nm).

-

Purity Analysis : Analyze the collected fractions to confirm the purity of the isolated β2-chaconine.

Protocol 3: Structural Elucidation by NMR and MS

The definitive identification and stereochemical assignment of β2-chaconine require advanced spectroscopic methods.[9][10][11]

-

Mass Spectrometry (MS) :

-

Perform High-Resolution Mass Spectrometry (HRMS) on the purified sample to determine the exact mass and confirm the molecular formula (C₃₉H₆₃NO₁₀).

-

Use tandem MS (MS/MS) to analyze fragmentation patterns. The loss of a terminal rhamnose unit (146 Da) and a subsequent glucose unit (162 Da) from the parent ion can help confirm the disaccharide sequence.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve the purified β2-chaconine in a suitable deuterated solvent (e.g., pyridine-d₅ with methanol-d₄).[9]

-

¹H NMR : This spectrum will show characteristic signals for the anomeric protons of the sugar units, the vinyl proton of the steroid C5-C6 double bond, and methyl group signals. The coupling constants (J-values) of the anomeric protons help determine the α or β configuration of the glycosidic links.

-

¹³C NMR : This provides the carbon skeleton of the molecule, confirming the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are essential to assign all proton and carbon signals and to establish connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial for identifying the long-range couplings between the anomeric proton of the rhamnose and C-4 of the glucose, and between the anomeric proton of the glucose and C-3 of the solanidine, confirming the linkage points.

-

Visualization

The logical relationship between α-chaconine and its hydrolysis products is illustrated in the workflow below.

References

- 1. Chaconine - Wikipedia [en.wikipedia.org]

- 2. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of the potato glycoalkaloid alpha-chaconine by filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3beta)-Solanid-5-en-3-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | C39H63NO10 | CID 119393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 10. Biosynthesis of α-solanine and α-chaconine in potato leaves (Solanum tuberosum L.) - A 13CO2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Enzymatic Synthesis of β2-Chaconine from α-Chaconine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of β2-chaconine from α-chaconine, focusing on the enzymatic degradation pathways, detailed experimental protocols, and quantitative data analysis. The information presented is collated from recent scientific literature to facilitate research and development in glycoalkaloid chemistry and pharmacology.

Introduction to Chaconine Metabolism

α-Chaconine is a major steroidal glycoalkaloid found in potatoes (Solanum tuberosum), contributing to the plant's natural defense mechanisms.[1][2] It consists of a solanidine (B192412) aglycone linked to a trisaccharide chain composed of one glucose and two rhamnose units.[1][3][4] The enzymatic hydrolysis of α-chaconine is a stepwise process that removes these sugar moieties, leading to derivatives with altered biological activities and reduced toxicity.[5][6]

The degradation cascade proceeds through the sequential removal of the sugar residues, forming β- and γ-chaconine intermediates before yielding the final aglycone, solanidine.[5][7] The conversion of α-chaconine to β2-chaconine specifically involves the enzymatic removal of a rhamnose residue.[5] This biotransformation is of significant interest for studying structure-activity relationships of glycoalkaloids and for potential applications in detoxification processes and drug development.

Enzymatic Conversion Pathway

The biosynthesis of β2-chaconine from α-chaconine is not an anabolic process but rather the first step in the catabolic (degradation) pathway of α-chaconine. This conversion is primarily mediated by glycoside hydrolase enzymes, specifically α-L-rhamnosidases.

A key study has identified multifunctional enzymes from the gut bacterium Glutamicibacter halophytocola S2 that are capable of degrading α-chaconine.[5] The pathway involves the following steps:

-

α-Chaconine to β1-Chaconine: An α-L-rhamnosidase cleaves the terminal rhamnose unit.

-

β1-Chaconine to β2-Chaconine: The same or another α-L-rhamnosidase removes the second rhamnose residue.[5]

-

β2-Chaconine to γ-Chaconine: A β-glucosidase hydrolyzes the glucose unit.

-

γ-Chaconine to Solanidine: The final aglycone is released.

It is important to note that in some analytical contexts, β1-chaconine and β2-chaconine are not distinguished due to having the same mass-to-charge ratio (m/z) and are collectively termed β-chaconine.[5]

Figure 1. Enzymatic degradation pathway of α-chaconine to solanidine.

Experimental Protocols

This section details the methodologies for the enzymatic conversion of α-chaconine, based on protocols for recombinant enzyme expression and activity assays.

Production of Recombinant Glycoside Hydrolases

The enzymes responsible for α-chaconine degradation can be produced recombinantly in E. coli.

Objective: To express and purify α-L-rhamnosidase (RhaA) and β-glucosidase (GluA) from Glutamicibacter halophytocola S2.

Methodology:

-

Gene Synthesis and Cloning: The genes encoding RhaA and GluA are synthesized and cloned into an expression vector (e.g., pET-28a(+)) suitable for E. coli expression.

-

Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Culture the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6–0.8.

-

Induce protein expression by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.2 mM.

-

Continue incubation at 16°C for 20 hours.

-

-

Cell Lysis and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 7.4).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

-

Protein Quantification: Determine the concentration of the purified protein using a standard method, such as the Bradford assay.

Enzymatic Hydrolysis of α-Chaconine

Objective: To convert α-chaconine to its deglycosylated derivatives using purified recombinant enzymes.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a stock solution of α-chaconine (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

In a microcentrifuge tube, combine the following:

-

Phosphate buffer (e.g., 100 mM, pH 6.5-7.0)

-

α-chaconine substrate to a final concentration of 0.1 mg/mL.

-

Purified enzyme (e.g., RhaA) to a final concentration of 0.1 mg/mL.

-

-

The total reaction volume can be adjusted as needed (e.g., 200 µL).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature, for instance, 37°C, for a specified duration (e.g., 12 hours).[5]

-

Reaction Termination: Stop the reaction by adding an equal volume of a quenching solvent, such as chloroform.

-

Sample Preparation for Analysis:

-

Vortex the mixture vigorously.

-

Centrifuge to separate the phases.

-

Collect the upper aqueous phase containing the reaction products.

-

Filter the sample through a 0.22 µm filter before analysis.

-

Product Analysis by LC-MS

Objective: To identify and quantify the products of the enzymatic reaction.

Methodology:

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS).

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 2.6 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Full scan mode to detect the m/z of the expected products (α-chaconine, β-chaconine, γ-chaconine, and solanidine).

-

Figure 2. General experimental workflow for α-chaconine conversion.

Quantitative Data

The efficiency of the enzymatic conversion can be assessed by measuring the relative abundance of the substrate and products over time. The following tables summarize the key parameters and findings from relevant studies.

Table 1: Enzymes for α-Chaconine Degradation

| Enzyme Name | Source Organism | EC Number | Function |

|---|---|---|---|

| α-L-Rhamnosidase (RhaA) | Glutamicibacter halophytocola S2 | 3.2.1.40 | Hydrolyzes α-rhamnose residues |

| β-Glucosidase (GluA) | Glutamicibacter halophytocola S2 | 3.2.1.21 | Hydrolyzes β-glucose residues |

| α-L-Rhamnosidase | Plectosphaerella cucumerina | 3.2.1.40 | Degrades α-chaconine to β1-chaconine[8] |

Table 2: Reaction Conditions for Enzymatic Hydrolysis of α-Chaconine

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | α-Chaconine | [5] |

| Enzyme | Recombinant RhaA or GluA | [5] |

| Buffer | 100 mM Sodium Phosphate | |

| pH | 6.5 - 7.0 | [9] |

| Temperature | 37°C - 50°C | [5] |

| Reaction Time | 12 hours |[5] |

Table 3: Hydrolysis Products of α-Chaconine by Recombinant Enzymes

| Enzyme(s) | Products Detected | Relative Abundance | Reference |

|---|---|---|---|

| RhaA | β-chaconine, γ-chaconine, Solanidine | High conversion to solanidine | [5] |

| GluA | β-chaconine, γ-chaconine, Solanidine | Moderate conversion to solanidine | [5] |

| RhaA + GluA | β-chaconine, γ-chaconine, Solanidine | Complete conversion to solanidine |[5] |

Note: As mentioned, β1- and β2-chaconine are often reported collectively as β-chaconine.[5]

Conclusion

The enzymatic conversion of α-chaconine to β2-chaconine is a critical step in the complete detoxification of this glycoalkaloid. This guide provides a framework for researchers to replicate and build upon existing findings. The use of recombinant α-L-rhamnosidases offers a controlled and efficient method for producing β-chaconine intermediates. Further research, including detailed kinetic studies and the development of analytical methods to distinguish between β1- and β2-chaconine, will be crucial for advancing our understanding of glycoalkaloid metabolism and its applications in drug development and food safety.

References

- 1. Chaconine - Wikipedia [en.wikipedia.org]

- 2. Alpha-Chaconine | C45H73NO14 | CID 442971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus [frontiersin.org]

- 7. Degradation of the potato glycoalkaloids--alpha-solanine and alpha-chaconine in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolysis of the potato glycoalkaloid alpha-chaconine by filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

The Elusive Presence of β2-Chaconine in Solanum Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta2-chaconine (β2-chaconine), a steroidal glycoalkaloid, is a compound of interest within the extensive family of Solanum secondary metabolites. However, a comprehensive review of current scientific literature reveals that β2-chaconine is not a significant naturally occurring glycoalkaloid in fresh, unprocessed Solanum tissues. Instead, it is consistently identified as a hydrolysis product of its parent compound, α-chaconine. The presence and concentration of α-chaconine, therefore, serve as the primary indicator of the potential for β2-chaconine formation. This guide provides a detailed overview of the occurrence of the precursor α-chaconine in various Solanum species, the methodologies for its quantification, and the pathways of its degradation to β2-chaconine.

Natural Occurrence of α-Chaconine in Solanum Species

While β2-chaconine is not typically found in significant quantities in living plant tissues, its direct precursor, α-chaconine, is one of the most abundant glycoalkaloids in many Solanum species, particularly in Solanum tuberosum (potato). The concentration of α-chaconine can vary significantly depending on the species, cultivar, plant tissue, and environmental conditions such as light exposure and physical damage.[1][2][3][4] More than 95% of the total glycoalkaloid content in cultivated potatoes is composed of α-solanine and α-chaconine.[4][5]

The following table summarizes the quantitative data for α-chaconine in various Solanum species, providing a baseline for the potential presence of its metabolites.

| Solanum Species | Tissue | α-Chaconine Concentration (mg/100g fresh weight unless otherwise noted) | Reference(s) |

| Solanum tuberosum (Potato) | Raw Peels | 1.30–56.67 | [6] |

| Raw Flesh | 0.02–2.32 | [6] | |

| Cooked Peels (Fried) | 2.18–92.82 | [6] | |

| Commercial Potato Peel Products | 3.60–13.71 | [6] | |

| Peeled Tubers | 0.005 - 0.0847 | [6] | |

| Green Tuber Skin | 150 - 220 (mg/100g) | [4] | |

| Normal Tuber | 1.2 - 2.0 (mg/100g) | [4] | |

| Solanum lycopersicum (Tomato) | Leaves | Present, but not typically quantified as a major glycoalkaloid. The primary glycoalkaloid is α-tomatine. | [1] |

| Solanum melongena (Eggplant) | Fruit | The main glycoalkaloids are solasonine (B1682107) and solamargine. α-chaconine is not a major component. | [6] |

| Solanum lycocarpum | Fruits and Leaves | The main glycoalkaloids are solasonine and solamargine. α-chaconine is not reported as a major component. |

Methodologies for Glycoalkaloid Analysis

The quantification of α-chaconine and its derivatives relies on robust analytical techniques. The following protocols are representative of the methods cited in the literature for the extraction and analysis of steroidal glycoalkaloids from Solanum species.

Sample Preparation and Extraction

A common procedure for the extraction of glycoalkaloids from potato tubers is as follows:

-

Homogenization: A representative sample of the plant tissue (e.g., potato peel or flesh) is homogenized. For tubers, this is often done after freeze-drying and grinding to a fine powder.

-

Extraction Solvent: The homogenized sample is extracted with an acidified solvent mixture. A frequently used solvent is a mixture of methanol, water, and formic acid (e.g., 60/40/0.4, v/v/v).[7]

-

Extraction Procedure: The sample is vigorously shaken or sonicated in the extraction solvent for a defined period (e.g., 30 minutes).[7]

-

Centrifugation: The mixture is then centrifuged to pellet the solid plant material.

-

Supernatant Collection: The supernatant, containing the extracted glycoalkaloids, is collected for analysis. For some applications, a further solid-phase extraction (SPE) clean-up step may be employed.

Analytical Quantification: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantification of glycoalkaloids.

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed to separate the analytes.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards.

-

Degradation and Signaling Pathways

Hydrolysis of α-Chaconine

The formation of β2-chaconine occurs through the stepwise enzymatic or acidic hydrolysis of the trisaccharide chain of α-chaconine. This process involves the sequential removal of the two rhamnose moieties followed by the glucose moiety.[9][10]

Caption: Hydrolysis pathway of α-chaconine.

Experimental Workflow for Glycoalkaloid Analysis

The following diagram illustrates a typical workflow for the analysis of steroidal glycoalkaloids in Solanum species.

References

- 1. [Solanine and chaconine: occurrence, properties, methods for determination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chaconine - Wikipedia [en.wikipedia.org]

- 3. A Review of Occurrence of Glycoalkaloids in Potato and Potato Products [foodandnutritionjournal.org]

- 4. Glycoalkaloids in Potato Tubers | OSU Extension Service [extension.oregonstate.edu]

- 5. Solanaceae glycoalkaloids: α-solanine and α-chaconine modify the cardioinhibitory activity of verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wur.nl [wur.nl]

- 9. A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [논문]Enzymatic hydrolysis of α-chaconine and α-solanine [scienceon.kisti.re.kr]

An In-depth Technical Guide to the Physical and Chemical Properties of β2-Chaconine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of β2-chaconine, a steroidal glycoalkaloid derived from the hydrolysis of α-chaconine, a major secondary metabolite in potatoes. Due to a scarcity of direct experimental data for β2-chaconine, this document leverages available information on its parent compound, α-chaconine, and related glycoalkaloids to infer its characteristics. This guide summarizes known data, highlights significant knowledge gaps, and provides detailed experimental methodologies for the generation and separation of chaconine hydrolysis products. Included are structured data tables for easy comparison and a visualization of the degradation pathway of α-chaconine. This document aims to be a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Glycoalkaloids are a class of naturally occurring nitrogen-containing compounds found in plants of the Solanaceae family, which includes potatoes, tomatoes, and eggplants. The most abundant glycoalkaloids in potatoes are α-solanine and α-chaconine, which serve as the plant's natural defense mechanism against pests and pathogens.[1] Upon partial hydrolysis, α-chaconine yields several degradation products, including β1-chaconine and β2-chaconine, through the loss of one of its two rhamnose sugar moieties. While extensive research has been conducted on α-chaconine, specific data on the physical, chemical, and biological properties of its individual hydrolysis products, such as β2-chaconine, remain limited. This guide aims to consolidate the available information and provide a framework for future research.

Physical and Chemical Properties

Direct experimental data for many of the physical and chemical properties of β2-chaconine are currently unavailable in the public domain. The safety data sheet for β2-chaconine often indicates "no data available" for these parameters.[2] Therefore, the properties of the parent compound, α-chaconine, are presented here for reference and comparison.

Tabulated Physical and Chemical Data

| Property | α-Chaconine | β2-Chaconine | Data Source |

| Molecular Formula | C45H73NO14 | C39H63NO10 | [3] |

| Molecular Weight | 852.06 g/mol | 705.9 g/mol | [3] |

| Melting Point | 228-236 °C | Not available | [3] |

| Boiling Point | Not available | Not available | |

| Solubility | Soluble in pyridine.[3] Generally soluble in water.[1] | Not available | [1][3] |

| pKa | 12.70 (Predicted) | Not available | [3] |

| Appearance | Powder | Not available |

Spectral Data

Mass Spectrometry: In studies analyzing potato protein isolates, a peak at m/z 706.4 has been identified. This ion is suggested to represent β1-solanine, β1-chaconine, and β2-chaconine, all of which are isomers with the same mass.[4][5] This peak arises from the loss of one of the two α-L-rhamnose units from α-chaconine.[4] Further fragmentation of this ion would be expected to follow a similar pattern to α-chaconine, with the subsequent loss of the remaining sugar moieties and fragmentation of the solanidine (B192412) aglycone. A detailed mass fragmentation study of α-chaconine has been conducted using Orbitrap mass spectrometry, which can serve as a reference for predicting the fragmentation of β2-chaconine.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: To date, no published 1H or 13C NMR spectra for isolated β2-chaconine have been found. The NMR spectra of the parent compound, α-chaconine, have been extensively studied and can be used as a basis for predicting the spectral characteristics of its hydrolysis products.[7]

Experimental Protocols

Generation of β2-Chaconine via Hydrolysis of α-Chaconine

β2-chaconine can be produced through the controlled acid or enzymatic hydrolysis of α-chaconine.

Acid Hydrolysis:

-

Dissolve α-chaconine in a solution of 97.5% alcohol and 0.25 N HCl.

-

Heat the solution at 60°C.

-

Monitor the reaction progress over time using High-Performance Liquid Chromatography (HPLC) to observe the formation of β1-chaconine, β2-chaconine, γ-chaconine, and solanidine.

-

The distribution of the hydrolysis products will be a function of the reaction time.[4]

Enzymatic Hydrolysis: Several microorganisms have been shown to degrade α-chaconine. For example, the bacterium Glutamicibacter halophytocola S2 possesses enzymes that can hydrolyze α-chaconine.[8]

-

Incubate α-chaconine with purified α-rhamnosidase or β-glucosidase from a suitable microbial source in a buffered solution (e.g., 50 mM HEPES buffer, pH 7.5).

-

Incubate the reaction mixture at 25°C for a specified period (e.g., 1 hour).

-

Terminate the reaction and analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of β-chaconine isomers.[8]

Isolation and Purification

The separation of β2-chaconine from the mixture of hydrolysis products can be achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for separating glycoalkaloids and their hydrolysis products.[9]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer can be employed for effective separation.

-

Detection: UV detection at a low wavelength (e.g., 202 nm) or, more specifically, mass spectrometry can be used for detection and identification.

Thin-Layer Chromatography (TLC): TLC can be used for the separation and qualitative analysis of solanine, chaconine, and their aglycone, solanidine.[10] A developing solvent system of dichloromethane–methanol–water–concentrated ammonium (B1175870) hydroxide (B78521) has been reported for the separation of α-solanine and α-chaconine.[11] This or a similar system could be optimized for the separation of the hydrolysis products.

Signaling Pathways and Biological Activity

Direct studies on the biological activity and the specific signaling pathways affected by β2-chaconine are scarce. The majority of the research has been conducted on the parent compound, α-chaconine.

Known Biological Activity of α-Chaconine

α-Chaconine exhibits a range of biological activities, including:

-

Cytotoxicity: It has been shown to be cytotoxic to various cancer cell lines, including HT-29 human colon cancer cells.[12]

-

Apoptosis Induction: α-Chaconine can induce apoptosis through the inhibition of ERK 1/2 phosphorylation and subsequent activation of caspase-3.[12] In human endometrial cancer cells, it reduces the expression and activity of the Akt and ERα signaling pathways.[13]

-

Effects on Cell Viability: Studies on mouse small intestinal epithelial cells have shown that α-chaconine can decrease cell proliferation, increase apoptosis, and disrupt the mechanical barrier function of the intestinal epithelium.[14]

-

Toxicity: α-Chaconine is known to be more toxic than α-solanine, and a mixture of the two can have a synergistic toxic effect.[1]

Postulated Biological Activity of β2-Chaconine

The biological activity of glycoalkaloids is influenced by the structure of the sugar moiety. The removal of one rhamnose unit to form β2-chaconine would likely alter its interaction with biological membranes and target proteins. It is plausible that the toxicity of β2-chaconine is reduced compared to α-chaconine, as is generally observed with the stepwise hydrolysis of glycoalkaloids.[8] However, without direct experimental evidence from cell viability assays or other biological tests, this remains a hypothesis. Further research, including in vitro studies and in silico docking analyses, is necessary to elucidate the specific biological activities and mechanisms of action of β2-chaconine.

Visualization of the α-Chaconine Degradation Pathway

The following diagram illustrates the enzymatic degradation of α-chaconine to its hydrolysis products, including β2-chaconine.

Caption: Enzymatic degradation pathway of α-chaconine.

Conclusion and Future Directions

This technical guide has compiled the currently available information on the physical and chemical properties of β2-chaconine. It is evident that there are significant knowledge gaps concerning this specific hydrolysis product of α-chaconine. While inferences can be drawn from its parent compound, direct experimental data on its melting point, boiling point, solubility, detailed spectral characteristics, and specific biological activities are urgently needed.

Future research should focus on the targeted synthesis or isolation of pure β2-chaconine to enable thorough characterization. Detailed spectroscopic analysis (NMR, MS) would provide a definitive structural confirmation. Furthermore, comprehensive in vitro and in vivo studies are required to determine its specific biological effects and to understand how the loss of a single rhamnose unit from α-chaconine modulates its activity and toxicity. Such studies will be crucial for a complete understanding of the toxicology and potential pharmacological applications of potato glycoalkaloids and their metabolites.

References

- 1. Chaconine - Wikipedia [en.wikipedia.org]

- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20562-03-2 CAS MSDS (α-Chaconine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [SEPARATION OF SOLANINE, CHACONINE AND SOLANIDINE BY THIN LAYER CHROMATOGRAPHY] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Alpha-chaconine, a potato glycoalkaloid, induces apoptosis of HT-29 human colon cancer cells through caspase-3 activation and inhibition of ERK 1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Degradation of α-Chaconine to β2-Chaconine: A Technical Guide

This technical guide provides an in-depth overview of the enzymatic degradation pathway of α-chaconine, a major steroidal glycoalkaloid found in potatoes, to its intermediate β2-chaconine. This guide is intended for researchers, scientists, and drug development professionals interested in the detoxification of glycoalkaloids and the enzymatic processes involved.

Introduction

α-Chaconine, along with α-solanine, constitutes up to 95% of the total glycoalkaloids in potato tubers.[1] These compounds are part of the plant's natural defense mechanism but can be toxic to humans and animals if consumed in high concentrations.[1] Enzymatic hydrolysis presents a promising and environmentally friendly method for detoxifying potato-based food and feed products, as well as for the targeted production of valuable aglycones like solanidine (B192412) for pharmaceutical applications.[1][2] This guide focuses on the initial and critical steps of α-chaconine degradation, specifically the conversion to β2-chaconine, mediated by microbial enzymes.

The Enzymatic Degradation Pathway

The degradation of α-chaconine is a stepwise process involving the sequential removal of sugar moieties from the aglycone solanidine. The trisaccharide side chain of α-chaconine is chacotriose, which consists of a glucose molecule and two rhamnose molecules.[3] The enzymatic conversion to β2-chaconine involves the removal of the two rhamnose residues.

Recent research has identified a multifunctional enzyme system in the gut bacterium Glutamicibacter halophytocola S2, isolated from the potato tuber moth (Phthorimaea operculella), that efficiently degrades α-chaconine.[1][4] The key enzymes involved are an α-rhamnosidase (RhaA) and a β-glucosidase (GluA).[1][4]

The degradation proceeds as follows:

-

α-Chaconine to β1-Chaconine: The first step is the hydrolysis of one of the two rhamnose residues from the chacotriose side chain. Both RhaA and GluA have been shown to catalyze this step, with RhaA being the key enzyme.[1][4]

-

β1-Chaconine to β2-Chaconine: The second step involves the removal of the remaining rhamnose residue to yield β2-chaconine. Similar to the first step, both RhaA and GluA can facilitate this conversion, with RhaA playing the primary role.[1][4]

It is important to note that in some analytical methods like liquid chromatography-mass spectrometry (LC-MS), β1-chaconine and β2-chaconine may not be distinguished due to having the same mass-to-charge ratio (m/z) and are often collectively referred to as β-chaconine.[1][4]

The degradation can proceed further with the removal of the glucose residue from β2-chaconine to form γ-chaconine, and finally the aglycone solanidine. The enzyme GluA is the key catalyst for the removal of the β-glucose moiety.[1][4]

Signaling Pathway Diagram

Caption: Enzymatic degradation pathway of α-chaconine to solanidine.

Quantitative Data Summary

The following tables summarize the quantitative data from enzymatic degradation assays of α-chaconine using recombinant RhaA and GluA enzymes from G. halophytocola S2. The data represents the relative peak areas of α-chaconine and its degradation products as determined by LC-MS analysis after a 1-hour incubation at 25°C.

Table 1: Degradation of α-Chaconine by RhaA

| Compound | Control (Peak Area) | RhaA Treated (Peak Area) | % Reduction/Increase |

| α-Chaconine | 100% | Significantly Reduced | >90% |

| β-Chaconine* | Not Detected | Significantly Increased | - |

| γ-Chaconine | Not Detected | Significantly Increased | - |

| Solanidine | Not Detected | Significantly Increased | - |

*β-chaconine represents the combined peak for β1- and β2-chaconine.

Table 2: Degradation of α-Chaconine by GluA

| Compound | Control (Peak Area) | GluA Treated (Peak Area) | % Reduction/Increase |

| α-Chaconine | 100% | Significantly Reduced | >90% |

| β-Chaconine* | Not Detected | Significantly Increased | - |

| γ-Chaconine | Not Detected | Significantly Increased | - |

| Solanidine | Not Detected | Significantly Increased | - |

*β-chaconine represents the combined peak for β1- and β2-chaconine.

Table 3: Degradation of α-Chaconine by RhaA + GluA

| Compound | Control (Peak Area) | RhaA + GluA Treated (Peak Area) | % Reduction/Increase |

| α-Chaconine | 100% | Significantly Reduced | >95% |

| β-Chaconine* | Not Detected | Significantly Increased | - |

| γ-Chaconine | Not Detected | Significantly Increased | - |

| Solanidine | Not Detected | Significantly Increased | - |

*β-chaconine represents the combined peak for β1- and β2-chaconine.

Experimental Protocols

The following are detailed methodologies for key experiments in the study of α-chaconine degradation.

Recombinant Enzyme Production

The genes encoding α-rhamnosidase (RhaA) and β-glucosidase (GluA) from G. halophytocola S2 are cloned into an expression vector (e.g., pET-28a) and transformed into a suitable expression host such as E. coli BL21(DE3). The expression of the recombinant enzymes is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are harvested, lysed, and the recombinant enzymes are purified using affinity chromatography (e.g., Ni-NTA). The purity and concentration of the enzymes are determined by SDS-PAGE and a protein assay (e.g., Bradford).

Enzymatic Degradation Assay

The enzymatic degradation of α-chaconine is carried out as follows:

-

A stock solution of α-chaconine (e.g., 100 μg/mL) is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

In a microcentrifuge tube, 5 μL of the purified recombinant enzyme (RhaA, GluA, or a combination) is added to 95 μL of the α-chaconine solution.

-

A control reaction is prepared by adding 5 μL of the buffer instead of the enzyme solution.

-

The reaction mixtures are incubated at 25°C for 1 hour.[1]

-

The reaction is stopped, for example, by adding an equal volume of methanol (B129727) or by heat inactivation.

-

The samples are then centrifuged to pellet any precipitate, and the supernatant is collected for analysis.

LC-MS Analysis of Degradation Products

The degradation products are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

Chromatography: A C18 reversed-phase column is typically used for separation. A gradient elution with a mobile phase consisting of water with 0.05% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B) is employed.

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode. The mass-to-charge ratios (m/z) for the compounds of interest are monitored: α-chaconine (m/z 852.10), β-chaconine (m/z 706.4), γ-chaconine (m/z 560.4), and solanidine (m/z 396.90).[1]

-

Quantification: The concentration of each compound is quantified by comparing its peak area with that of a respective internal standard and using a standard curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying enzymatic degradation.

Conclusion

The enzymatic degradation of α-chaconine to β2-chaconine is a key step in the detoxification of this potato glycoalkaloid. The identification and characterization of enzymes like α-rhamnosidase (RhaA) and β-glucosidase (GluA) from Glutamicibacter halophytocola S2 provide valuable tools for biotechnological applications.[1] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working on the enzymatic modification of bioactive compounds. Further research into the optimization of these enzymatic processes and the exploration of other microbial sources of glycoalkaloid-degrading enzymes will continue to advance this field.

References

- 1. A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus [frontiersin.org]

The Role of β2-Chaconine in Potato Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potato plants (Solanum tuberosum L.) have evolved a sophisticated chemical defense system to protect against a wide array of pathogens and herbivores. Central to this defense are steroidal glycoalkaloids (SGAs), secondary metabolites that possess potent antifungal, insecticidal, and antimicrobial properties. While the majority of research has focused on the two most abundant SGAs, α-solanine and α-chaconine, which can constitute up to 95% of the total glycoalkaloid content, a full understanding of the potato's defense arsenal (B13267) requires a closer look at their metabolic derivatives.[1] This technical guide provides an in-depth examination of the role of β2-chaconine, a hydrolysis product of α-chaconine, in the defense mechanisms of potatoes.

β2-Chaconine is a glycoside of solanidine (B192412), containing a trisaccharide moiety composed of one glucose and one rhamnose unit. It is formed through the enzymatic removal of a terminal rhamnose unit from α-chaconine. While present in smaller quantities than its precursor, the generation of β2-chaconine may represent a crucial step in the modulation of the plant's defensive response, potentially possessing distinct bioactivities and signaling roles. This guide will synthesize the current understanding of β2-chaconine's biosynthesis, its mode of action, and the experimental methodologies used for its study, providing a valuable resource for researchers in plant science and drug discovery.

Biosynthesis and Metabolism of β2-Chaconine

The biosynthesis of steroidal glycoalkaloids in potatoes originates from the mevalonate (B85504) pathway, leading to the synthesis of the steroidal backbone, solanidine.[2] Glycosyltransferases then sequentially add sugar moieties to the solanidine core to form the mature α-solanine and α-chaconine.

β2-chaconine is not directly synthesized de novo but is rather a catabolic product of α-chaconine. This conversion is catalyzed by specific glycosidases (e.g., rhamnosidases) that are likely upregulated in response to biotic and abiotic stress. This enzymatic hydrolysis is a key step in the potato's defense response, as the resulting metabolites may have different biological activities and toxicities compared to the parent compounds.

The degradation of α-chaconine can proceed through a stepwise removal of its sugar residues, leading to the formation of β1-chaconine, β2-chaconine, and γ-chaconine, and ultimately the aglycone solanidine.[3][4] This process can be initiated by either the plant's own enzymes upon tissue damage or by the enzymes secreted by invading pathogens attempting to detoxify the plant's chemical defenses.

Signaling Pathway of Glycoalkaloid Biosynthesis and Catabolism

Caption: General pathway of glycoalkaloid biosynthesis and stress-induced catabolism.

Role of β2-Chaconine in Potato Defense

The primary role of glycoalkaloids in potatoes is to act as a pre-formed and inducible chemical barrier against a wide range of biological threats.[1][5] While the specific contribution of β2-chaconine to this defense is not as extensively studied as that of α-chaconine, its formation as a hydrolysis product suggests a role in modulating the defense response.

Antifungal and Antimicrobial Activity: Glycoalkaloids exert their antifungal effects primarily through the disruption of fungal cell membranes by complexing with membrane sterols.[6] The sugar moiety of the glycoalkaloid is crucial for this interaction. It is plausible that the altered sugar structure of β2-chaconine compared to α-chaconine could result in a modified spectrum or intensity of antifungal activity against different fungal pathogens.

Insecticidal Properties: Glycoalkaloids are also known to deter insect feeding and can be toxic to various insect pests.[5][7] The mode of action often involves the inhibition of acetylcholinesterase, leading to neurological disruption in insects. The synergistic effects of α-solanine and α-chaconine in insect deterrence have been documented.[2] The bioactivity of β2-chaconine against specific potato pests remains an area for further investigation, but it is likely to contribute to the overall insecticidal profile of the potato plant.

Quantitative Data on Glycoalkaloid Content

Quantitative data on β2-chaconine is limited in the literature, with most studies focusing on the total glycoalkaloid (TGA) content or the levels of α-solanine and α-chaconine. However, the available data indicates that glycoalkaloid concentrations are highest in the potato peel and in areas of stress or damage.[1][8][9]

| Glycoalkaloid | Tissue | Condition | Concentration Range (mg/kg fresh weight) | Reference |

| Total Glycoalkaloids | Tuber (unilluminated) | Normal | 12 - 20 | [9] |

| Total Glycoalkaloids | Tuber (green) | Light Exposure | 250 - 280 | [9] |

| Total Glycoalkaloids | Tuber Skin (green) | Light Exposure | 1500 - 2200 | [9] |

| α-Chaconine | Raw Peels | Normal | 13.0 - 566.7 | [10] |

| α-Solanine | Raw Peels | Normal | 5.0 - 501.6 | [10] |

| α-Chaconine | Raw Flesh | Normal | 0.2 - 23.2 | [10] |

| α-Solanine | Raw Flesh | Normal | 0.1 - 21.8 | [10] |

Experimental Protocols

Extraction of Glycoalkaloids from Potato Tissue

A common method for the extraction of glycoalkaloids, including β2-chaconine, from potato tissue involves the use of an acidified solvent.

Materials:

-

Potato tissue (e.g., peel, flesh)

-

5% Acetic Acid in water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Homogenize a known weight of fresh or freeze-dried potato tissue.

-

Extract the homogenized tissue with 5% aqueous acetic acid by vortexing and sonication.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant containing the glycoalkaloids.

-

For purification and concentration, pass the supernatant through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the glycoalkaloids from the cartridge with methanol.

-

Evaporate the methanol and reconstitute the extract in a suitable solvent for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of β2-chaconine and other glycoalkaloids.[10][11][12]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-Performance Liquid Chromatograph (UPLC)

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high aqueous to high organic content to separate the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions (Example for β2-Chaconine):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (m/z): 706.4

-

Product Ions (m/z) for MRM: 560.3, 98.0, 81.0 (example transitions, optimization required)

-

Collision Energy: Optimized for each transition

Caption: Workflow for the extraction and analysis of β2-chaconine from potato tissue.

Conclusion and Future Directions

β2-Chaconine, a metabolic product of α-chaconine, is an integral part of the complex chemical defense system of the potato. While its individual contribution to pathogen and pest resistance is not yet fully elucidated, its formation via enzymatic hydrolysis of the more abundant α-chaconine suggests a dynamic role in the plant's response to stress. The alteration of the glycoalkaloid profile through such enzymatic conversions may serve to fine-tune the defense strategy against specific threats.

Future research should focus on several key areas to provide a more complete picture of β2-chaconine's role:

-

Quantitative analysis: Targeted studies are needed to quantify the levels of β2-chaconine in different potato tissues under a variety of biotic and abiotic stresses.

-

Bioactivity screening: The antifungal, insecticidal, and antimicrobial activities of purified β2-chaconine should be systematically evaluated and compared with those of α-chaconine and other related glycoalkaloids.

-

Signaling pathway elucidation: Research is required to determine if β2-chaconine acts as a signaling molecule in the plant, potentially triggering downstream defense responses.

-

Enzymology: Characterization of the specific plant and pathogen-derived enzymes responsible for the conversion of α-chaconine to β2-chaconine will provide valuable insights into the plant-pathogen interaction.

A deeper understanding of the function of β2-chaconine and other glycoalkaloid metabolites will not only enhance our knowledge of plant defense mechanisms but may also open new avenues for the development of novel, natural-product-based strategies for crop protection and for the discovery of new pharmacologically active compounds.

References

- 1. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergism between the potato glycoalkaloids alpha-chaconine and alpha-solanine in inhibition of snail feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Determination of α-chaconine and α-solanine in commercial potato crisps by QuEChERS extraction and UPLC-MS/MS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates | Semantic Scholar [semanticscholar.org]

- 6. Antifungal activity of secondary plant metabolites from potatoes (Solanum tuberosum L.): Glycoalkaloids and phenolic acids show synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycoalkaloid Composition and Flavonoid Content as Driving Forces of Phytotoxicity in Diploid Potato [mdpi.com]

- 8. Metabolite Formation by Fungal Pathogens of Potatoes (Solanum tuberosum L.) in the Presence of Bioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycoalkaloids in Potato Tubers | OSU Extension Service [extension.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Potato glycoalkaloids and metabolites: roles in the plant and in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of β2-Chaconine: A Technical Guide

Disclaimer: Direct toxicological data for β2-chaconine is limited in the available scientific literature. This profile is constructed based on the toxicological data of its parent compound, α-chaconine, a major glycoalkaloid found in potatoes. β2-chaconine is a hydrolytic intermediate in the degradation of α-chaconine. The toxicological properties of α-chaconine are considered a primary indicator for the potential effects of its derivatives.

Introduction

β2-Chaconine is a steroidal glycoalkaloid derived from the hydrolysis of α-chaconine.[1] α-Chaconine, along with α-solanine, constitutes the primary group of glycoalkaloids found in Solanum tuberosum (potato), where they act as natural toxicants providing defense against pests and pathogens.[2] The toxic effects of these compounds in humans and animals are of significant interest due to the widespread consumption of potatoes. This document provides a preliminary overview of the toxicological profile of β2-chaconine, primarily inferred from studies on α-chaconine.

Acute Toxicity

Acute toxicity studies have been predominantly conducted on α-chaconine. The lethal dose (LD50) varies depending on the animal model and the route of administration. Intraperitoneal administration generally results in higher toxicity than oral administration.

Table 1: Acute Toxicity Data for α-Chaconine

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Mouse | Intraperitoneal | 19.2 - 27.5 | [3] |

| Rat | Intraperitoneal | 84 | [3] |

| Rabbit | Intraperitoneal (LDLo) | 50 | [3] |

LDLo: Lowest published lethal dose.

Symptoms of acute toxicity in humans following ingestion of high levels of glycoalkaloids (2 to 5 mg/kg body weight) include gastrointestinal disturbances (abdominal pain, diarrhea, vomiting) and neurological disorders (headache, drowsiness, confusion).[3][4] Fatalities have been reported at doses of 3 to 6 mg/kg body weight.[3]

Cytotoxicity

α-Chaconine has demonstrated cytotoxic effects in various cell lines, primarily through the disruption of cell membranes and induction of apoptosis. Its lytic action on membranes is a key aspect of its toxicity.[5][6]

Table 2: In Vitro Cytotoxicity of α-Chaconine

| Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| HT-29 (human colon cancer) | Flow Cytometry | Apoptosis Induction | Time and concentration-dependent | [7] |

| C6 (rat glioma) | WST-1, LDH assay | Cell Viability | Micromolar concentrations | [5] |

| HepG2 (human liver cancer) | Not specified | Growth Inhibition | More effective than doxorubicin (B1662922) at 1 µg/mL | [6] |

| Mouse small intestinal epithelial cells | Cell metabolic activity assay | Decreased cell proliferation, increased apoptosis | 0.4 and 0.8 µg/mL | [8] |

Studies have shown that α-chaconine and α-solanine can have synergistic cytotoxic effects, with a 1:1 ratio exhibiting the maximum effect in some cell lines.[5] The cytotoxic mechanism involves rapid damage to the plasma membrane, leading to metabolic disruption.[5]

Genotoxicity

The genotoxicity of α-chaconine has been investigated, with studies generally indicating a lack of significant mutagenic or clastogenic activity.

Table 3: Genotoxicity Studies of α-Chaconine

| Test System | Strains/Cells | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA98, TA100 | With and without S9 | Not mutagenic (up to 2300 µmol/plate) | [3] |

| Ames Test | Salmonella typhimurium TA98 | Without S9 | Weak positive response (pooled data) | [9] |

| Mouse Micronucleus Test | Peripheral blood erythrocytes | In vivo | Negative | [9] |

| Mouse Transplacental Micronucleus Test | Fetal blood erythrocytes | In vivo | Negative | [9] |

The absence of significant genotoxicity suggests that the primary toxic effects of α-chaconine are not mediated through direct damage to DNA.[9]

Mechanism of Action

The toxicological effects of α-chaconine are attributed to several mechanisms, including enzyme inhibition, membrane disruption, and induction of apoptosis through specific signaling pathways.

Cholinesterase Inhibition

α-Chaconine is a potent inhibitor of cholinesterase enzymes, which can lead to neurological symptoms.[3][4] This inhibition disrupts the normal function of the nervous system.

Cell Membrane Disruption

α-Chaconine interacts with cell membranes, causing disruption and increased permeability.[6][10] This effect is thought to be a primary mechanism of its cytotoxicity, leading to cell lysis.[5]

Induction of Apoptosis

α-Chaconine has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. In HT-29 human colon cancer cells, α-chaconine induces apoptosis by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and subsequently activating caspase-3.[7]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.

-

Strains: Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs, are commonly used.[9]

-

Procedure: The tester strains are exposed to various concentrations of the test substance (e.g., α-chaconine) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[9]

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertants compared to the control indicates mutagenic activity.[9]

In Vivo Micronucleus Assay

This assay detects chromosomal damage or damage to the mitotic apparatus in erythroblasts.

-

Animal Model: Mice are typically used.[9]

-

Procedure: Animals are administered the test substance. Bone marrow or peripheral blood is collected at specific time points.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.[9]

Cytotoxicity Assays (e.g., WST-1, LDH)

These assays measure cell viability and membrane integrity.

-

Cell Culture: A specific cell line (e.g., C6 rat glioma cells) is cultured in appropriate media.[5]

-

Treatment: Cells are exposed to a range of concentrations of the test substance.[5]

-

WST-1 Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of the tetrazolium salt WST-1 to a formazan (B1609692) dye by mitochondrial dehydrogenases is quantified spectrophotometrically.[5]

-

LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]

Visualizations

Signaling Pathway of α-Chaconine-Induced Apoptosis

References

- 1. A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chaconine - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Glycoalkaloids: Structure, Properties, and Interactions with Model Membrane Systems [mdpi.com]

- 7. Alpha-chaconine, a potato glycoalkaloid, induces apoptosis of HT-29 human colon cancer cells through caspase-3 activation and inhibition of ERK 1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Absence of genotoxicity of potato alkaloids alpha-chaconine, alpha-solanine and solanidine in the Ames Salmonella and adult and foetal erythrocyte micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | α-Chaconine Affects the Apoptosis, Mechanical Barrier Function, and Antioxidant Ability of Mouse Small Intestinal Epithelial Cells [frontiersin.org]

β2-Chaconine as a Potential Biomarker for Potato Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potatoes (Solanum tuberosum L.) are a global staple food, but they naturally produce steroidal glycoalkaloids (SGAs) as a defense mechanism against pests and pathogens.[1] The two most abundant SGAs in commercial potato varieties are α-solanine and α-chaconine, which together can account for up to 95% of the total glycoalkaloid content.[2][3] While these compounds contribute to the characteristic flavor of potatoes, they can be toxic to humans at high concentrations, causing gastrointestinal and neurological issues.[4] A total glycoalkaloid content of 200 mg/kg fresh weight is generally considered the upper safety limit for human consumption.[3][5]

Potato processing methods such as peeling, boiling, baking, and frying are known to alter the concentration of these primary glycoalkaloids.[5][6] The degradation of α-chaconine can lead to the formation of intermediate compounds, including β1-chaconine, β2-chaconine, and γ-chaconine, through the stepwise removal of sugar moieties from the parent molecule.[2][7] This technical guide explores the potential of β2-chaconine as a specific biomarker for potato processing, providing an overview of its formation, analytical methodologies for its detection, and the current state of research. The presence and concentration of such degradation products could theoretically serve as indicators of the type and intensity of processing that potato products have undergone.

α-Chaconine and its Degradation Pathway

α-Chaconine consists of the aglycone solanidine (B192412) linked to a trisaccharide chain of glucose and two rhamnose units. The degradation of α-chaconine occurs through the hydrolysis of its sugar residues.[2] The removal of one of the two rhamnose units results in the formation of β-chaconine isomers (β1 and β2), and the subsequent removal of the second rhamnose unit yields γ-chaconine. The final step is the removal of the glucose molecule to yield the aglycone, solanidine.[2][7]